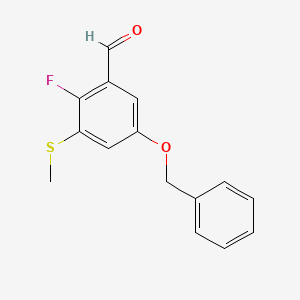
DibutylL-(+)-Tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DibutylL-(+)-Tartrate is an organic compound that belongs to the family of tartrate esters. It is derived from tartaric acid, a naturally occurring substance found in many plants, particularly grapes. This compound is known for its chiral properties, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images. This compound is widely used in various chemical processes and has significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
DibutylL-(+)-Tartrate can be synthesized through the esterification of tartaric acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion. The general reaction is as follows:
Tartaric Acid+ButanolH2SO4this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of advanced techniques such as distillation and crystallization helps in the purification of the final product. The industrial production also focuses on optimizing reaction conditions to minimize by-products and enhance efficiency.
化学反应分析
Types of Reactions
DibutylL-(+)-Tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the butyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyl tartrate derivatives with additional functional groups, while substitution reactions can introduce new substituents in place of the butyl groups.
科学研究应用
DibutylL-(+)-Tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of DibutylL-(+)-Tartrate involves its interaction with specific molecular targets. In biochemical applications, it can act as a substrate or inhibitor for enzymes, affecting their activity. The chiral nature of the compound allows it to interact selectively with other chiral molecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- DiethylL-(+)-Tartrate
- DimethylL-(+)-Tartrate
- DipropylL-(+)-Tartrate
Comparison
Compared to its similar compounds, DibutylL-(+)-Tartrate has unique properties due to the presence of butyl groups. These groups influence its solubility, reactivity, and interaction with other molecules. The specific arrangement of the butyl groups also affects its chiral properties, making it distinct in its applications and effectiveness in various chemical and biochemical processes.
属性
分子式 |
C12H20O6-2 |
|---|---|
分子量 |
260.28 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dibutyl-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C12H22O6/c1-3-5-7-11(17,9(13)14)12(18,10(15)16)8-6-4-2/h17-18H,3-8H2,1-2H3,(H,13,14)(H,15,16)/p-2/t11-,12-/m0/s1 |
InChI 键 |
VGYMDCTZOUYUEW-RYUDHWBXSA-L |
手性 SMILES |
CCCC[C@](C(=O)[O-])([C@](CCCC)(C(=O)[O-])O)O |
规范 SMILES |
CCCCC(C(=O)[O-])(C(CCCC)(C(=O)[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14774609.png)


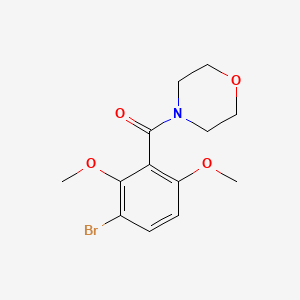

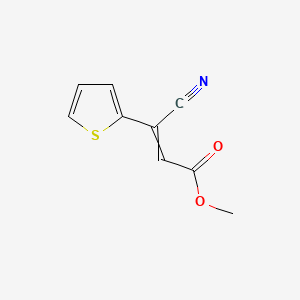
![4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774638.png)
![1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)
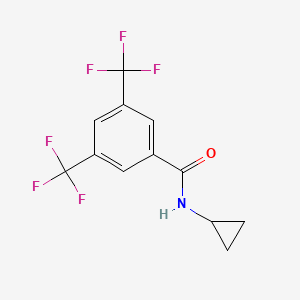
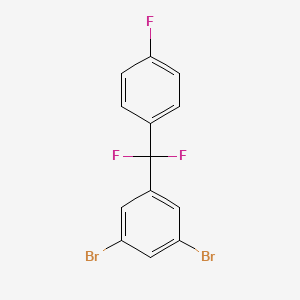
![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)
![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
